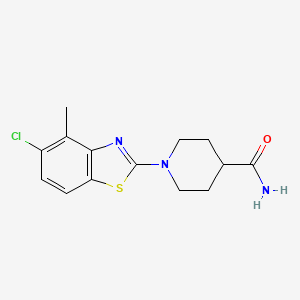
1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a heterocyclic compound that features a benzothiazole ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorine and Methyl Groups: Chlorination and methylation of the benzothiazole ring can be achieved using reagents such as thionyl chloride and methyl iodide.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of Benzothiazole and Piperidine Rings: The final step involves coupling the benzothiazole and piperidine rings through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with various biological targets.
Chemical Biology: Employed as a probe to study enzyme activities and protein interactions.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide: Lacks the methyl group, which may affect its biological activity.
1-(4-Methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide: Lacks the chlorine atom, which may influence its reactivity and interactions.
1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid: Contains a carboxylic acid group instead of an amide, altering its chemical properties.
Uniqueness
1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is unique due to the presence of both chlorine and methyl groups on the benzothiazole ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents may enhance its potency and selectivity in various applications.
Properties
Molecular Formula |
C14H16ClN3OS |
|---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H16ClN3OS/c1-8-10(15)2-3-11-12(8)17-14(20-11)18-6-4-9(5-7-18)13(16)19/h2-3,9H,4-7H2,1H3,(H2,16,19) |
InChI Key |
XKYMHIZALRTMPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCC(CC3)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide](/img/structure/B12228963.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12228978.png)
![2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12228979.png)
![3-(difluoromethyl)-N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B12228986.png)
![N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclopropanesulfonamide](/img/structure/B12228993.png)
![4-[(2,5-Dimethylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12229009.png)
![3-(Fluoromethyl)-1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine](/img/structure/B12229019.png)

![4-Cyclopropyl-6-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12229031.png)
![4-[(Cyclopentyloxy)methyl]-2-methyl-1,3-thiazole](/img/structure/B12229034.png)
![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B12229037.png)
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12229041.png)
![6-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12229053.png)

